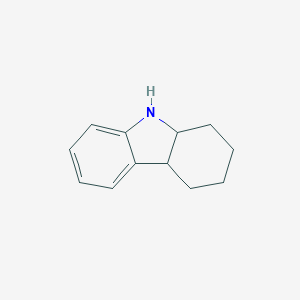

2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Description

Contextualization within Carbazole (B46965) Chemistry Research

The carbazole framework, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is a key structural motif in numerous biologically active compounds and functional organic materials. ijpsjournal.combohrium.com Research into carbazole chemistry has been consistently active, driven by the desire to create novel molecules with enhanced properties. bohrium.com The development of efficient and selective methods to construct the carbazole core is a continuous effort in the field of organic synthesis. bohrium.com

Significance of the Hexahydro-1H-carbazole Core Structure in Chemical Synthesis

The 2,3,4,4a,9,9a-Hexahydro-1H-carbazole core is a partially saturated analog of carbazole. This saturation introduces a three-dimensional geometry that is highly valuable in the design of new chemical entities. This specific scaffold serves as a versatile intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the creation of donor-acceptor-donor (D-A-D) type structures for organic light-emitting diodes (OLEDs). mdpi.com The defined stereochemistry of the hexahydrocarbazole core allows for precise control over the spatial arrangement of substituents, a critical factor in medicinal chemistry and materials science.

Historical Overview of Relevant Synthetic Strategies for Carbazole Derivatives

Over the years, these foundational methods have been supplemented by a host of modern synthetic strategies. These include transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed cross-coupling reactions, which offer high efficiency and regioselectivity. ijpsjournal.comrsc.org Other innovative approaches involve electrocyclic reactions, cycloadditions, and C-H activation strategies, demonstrating the continuous evolution of carbazole synthesis. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKFPJAARRNNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938936 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-86-6 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1775-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Isomeric Forms of 2,3,4,4a,9,9a Hexahydro 1h Carbazole

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N | nih.gov |

| Molecular Weight | 173.25 g/mol | nih.gov |

| CAS Number | 1775-86-6 | nih.govchemicalbook.com |

| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

Stereoisomerism and Chirality

The structure of this compound contains two chiral centers at the 4a and 9a positions where the cyclohexane (B81311) and pyrrolidine (B122466) rings are fused. This gives rise to the possibility of stereoisomers (enantiomers and diastereomers). The specific stereochemistry of the molecule can significantly influence its biological activity and its properties in chiral materials. The control of this stereochemistry during synthesis is a key challenge and an area of active research.

[6π] Photocyclization Approaches to Hexahydrocarbazol-4-ones

Spectroscopic Data

The structure of this compound and its derivatives is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of these molecules. For example, in a derivative, the signals in the NMR spectra confirm the presence of the hexahydrocarbazole framework and the identity of the substituents. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of a derivative of hexahydrocarbazole would show characteristic absorption bands for the various bonds present. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, further verifying the elemental composition. mdpi.com

Mechanistic Investigations of Hexahydrocarbazole Formation

Elucidation of Reaction Pathways for Key Synthetic Transformations

The formation of the hexahydrocarbazole ring system can be accomplished via several distinct mechanistic pathways, including photoredox-induced radical cascades, phosphine-catalyzed annulations, and photochemical cyclizations.

A notable pathway involves a photoredox-induced dearomative radical (4+2)-cyclization/1,4-addition cascade. This reaction, which couples 3-(2-iodoethyl)indoles with acceptor-substituted alkenes, is initiated by a photoredox catalyst that facilitates the generation of a radical species. The reaction proceeds through the simultaneous formation of three carbon-carbon bonds and one carbon-hydrogen bond, yielding highly functionalized hexahydro-1H-carbazoles. nih.gov

Another significant transformation is the phosphine-catalyzed [4+2] annulation of 3-nitroindoles with allenoates. nih.gov The proposed catalytic cycle for this enantioselective reaction begins with the nucleophilic addition of a chiral phosphine (B1218219) catalyst to the allenoate, creating a zwitterionic intermediate. nih.govresearchgate.net This intermediate then reacts with the 3-nitroindole. A subsequent migration and intramolecular conjugate addition lead to a new intermediate which, upon elimination of nitrous acid (HNO₂) through an aromatization step, furnishes the functionalized dihydrocarbazole product. nih.gov

Table 1: Proposed Catalytic Cycle for Phosphine-Catalyzed [4+2] Annulation

| Step | Description | Intermediates |

| 1 | Nucleophilic addition of phosphine catalyst to allenoate. | Intermediate A (zwitterion) |

| 2 | Reaction of Intermediate A with 3-nitroindole. | Intermediate B |

| 3 | Migration and intramolecular conjugate addition. | Intermediate D |

| 4 | Elimination of HNO₂ via aromatization. | Final product + regenerated phosphine catalyst |

This table outlines the proposed mechanism for the enantioselective [4+2] annulation to form dihydrocarbazoles, which can be precursors to the hexahydrocarbazole scaffold. nih.gov

[6π] photocyclization represents a third key pathway. In this process, N-alkoxycarbonyl-N-aryl-β-enaminones undergo cyclization upon irradiation. acs.org Mechanistic studies suggest the reaction proceeds from an excited triplet state (T₁) of the enaminone. A conrotatory ring closure occurs from this excited state to form a zwitterionic intermediate. This intermediate then undergoes a rearrangement, typically a suprafacial nih.govrsc.org hydrogen shift, to yield the primary trans-fused hexahydrocarbazol-4-one product. acs.org This initial product can then epimerize to the more thermodynamically stable cis-fused isomer, particularly during purification on silica (B1680970) gel. acs.org

Stereochemical Outcomes of Dearomative Cyclization Reactions

Controlling the stereochemistry at the multiple stereogenic centers of the hexahydrocarbazole ring is a critical aspect of its synthesis. The stereochemical outcome is often dictated by the specific reaction mechanism and the reagents used.

In the photoredox-induced stereoselective dearomative radical cascade, the reaction creates three contiguous stereogenic centers. The stereoselectivity arises from the controlled approach of the reactants during the cyclization and addition steps. nih.gov

For phosphine-catalyzed [4+2] annulations, the use of chiral phosphine catalysts is central to achieving high enantioselectivity. researchgate.net The choice of catalyst, such as a derivative of (S)-BINOL, can lead to high enantiomeric excesses (up to 97% ee) in the resulting dihydrocarbazole products. nih.govresearchgate.net The reaction demonstrates a broad substrate scope with respect to various functional groups on the allenoate, consistently producing products with high optical purity under mild conditions. nih.gov

Table 2: Enantioselective [4+2] Annulation of 3-Nitroindole with Various Allenoates

| Allenoate Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |

| -CH₃ | 85 | 95 |

| -F | 82 | 96 |

| -Cl | 88 | 97 |

| -Br | 90 | 96 |

| -CO₂Et | 75 | 92 |

| -CF₃ | 78 | 93 |

| -CN | 80 | 94 |

Data illustrates the high yields and enantioselectivities achieved using a chiral phosphine catalyst with 3-nitroindole and various allenoates, leading to functionalized dihydrocarbazoles. nih.gov

In the case of [6π] photocyclization of N-aryl-enamines, the initial kinetic product is typically the trans-fused hexahydrocarbazole, resulting from a conrotatory ring closure followed by a suprafacial nih.govrsc.org hydrogen shift. acs.org However, this trans isomer is often thermodynamically less stable than the corresponding cis-fused isomer. Consequently, complete epimerization to the cis-hexahydrocarbazol-4-one is frequently observed, especially upon purification via silica gel column chromatography. acs.org This indicates that while the photochemical step itself is stereospecific, the final isolated product's stereochemistry may be the result of a post-reaction isomerization to the most stable configuration. acs.org

Quantum-Chemical Interpretation of Rearrangement Mechanisms

Quantum-chemical calculations, particularly Density Functional Theory (DFT), have become invaluable for interpreting complex reaction mechanisms, including rearrangements during hexahydrocarbazole synthesis. pku.edu.cnccspublishing.org.cn

For the [6π] photocyclization of N-alkoxycarbonyl-N-aryl-β-enaminones, DFT calculations (specifically using the B3LYP functional with D3 dispersion correction) were employed to map the minimum energy reaction pathway. acs.org The calculations supported a mechanism proceeding through the first triplet state (T₁). After initial photoexcitation, the molecule reaches the T₁ equilibrium structure. From here, the photocyclization occurs to form a zwitterionic intermediate. The subsequent rearrangement of this zwitterion to the final product was investigated, with calculations suggesting a suprafacial nih.govrsc.org hydrogen shift is the favored pathway over two consecutive nih.govresearchgate.net migrations. acs.org

Table 3: Computed Energies for the Photocyclization of Enaminone 6a

| State/Intermediate | Relative Energy (kJ/mol) | Description |

| T₁ (equilibrium) | 0 | Starting point of the cyclization on the triplet surface |

| Transition State (TS) | +23 | Energy barrier for the C-C bond formation |

| Zwitterion 10a (T₁) | -45 | Energy of the zwitterionic intermediate in the triplet state |

| Ground State Product (trans) | -216 | Energy of the primary product after nih.govrsc.org-H shift |

Computed energies relative to the T₁ state of the starting material, illustrating the favorability of the photocyclization and subsequent rearrangement pathway. acs.org

These computational findings were corroborated by experimental evidence. Deuterium-labeling studies showed incorporation of deuterium (B1214612) at the position predicted by a nih.govrsc.org hydrogen shift, lending support to the computationally determined mechanism. acs.org Furthermore, the reaction was significantly slowed in the presence of a triplet quencher (trans-piperylene), which is consistent with the calculated triplet-state mechanism. acs.org Such studies highlight the synergy between computational chemistry and experimental work in providing a detailed picture of reaction mechanisms. researchgate.net

Analysis of Regiochemical Control in Annulation Reactions

Achieving regiochemical control is paramount in annulation reactions that build the carbazole (B46965) framework, especially when using unsymmetrical reactants. nih.gov The choice of catalyst and directing groups often plays a decisive role in determining the site of bond formation.

One powerful strategy is the Cp*Rh(III)-catalyzed cascade annulation of indoles with alkynediones. rsc.orgresearchgate.net This method utilizes an N-carbamoyl directing group on the indole (B1671886) to achieve C2–H activation exclusively. This site-selective activation directs the subsequent annulation, leading to the regioselective formation of functionalized tetrahydrocarbazoles. rsc.orgresearchgate.net The methodology provides a direct route to C2 and C3 difunctionalized indoles in a single step. rsc.org

Similarly, ruthenium(II)-catalyzed annulation of benzoic acids with propargylic carbonates demonstrates excellent regiochemical control. nih.gov While not directly forming hexahydrocarbazoles, the principles are applicable. The reaction proceeds via a base-assisted cycloruthenation, followed by coordination of the propargylic carbonate. A key step is the regioselective insertion of the alkyne into the ruthenium-carbon bond. This controlled insertion, followed by elimination and intramolecular cyclization, yields a single regioisomeric product, avoiding the mixtures often seen with unsymmetrical alkynes. nih.gov Mechanistic studies suggest that steric effects between the catalyst and the substrates are crucial for achieving the observed site-selectivity and regioselectivity. nih.gov

Applications in Medicinal Chemistry

Role as a Building Block for Bioactive Molecules

The unique three-dimensional structure of the hexahydrocarbazole core makes it an attractive scaffold for the development of new drugs. ijpsjournal.com The ability to introduce substituents at various positions with defined stereochemistry allows for the fine-tuning of pharmacological properties. Derivatives of the related tetrahydrocarbazoles have been investigated for their anti-prion activity. nih.gov

Case Studies of Derivatives in Drug Discovery

While specific drug candidates based on the exact 2,3,4,4a,9,9a-Hexahydro-1H-carbazole core are not extensively documented in the provided results, the broader class of carbazole derivatives has yielded several important drugs. Carvedilol, a beta-blocker and antioxidant, and ellipticine, an anticancer agent, are prominent examples of drugs containing the carbazole moiety. ijpsjournal.com The development of hexahydroquinoline derivatives, which share structural similarities, as multidrug resistance reversal agents highlights the potential of such saturated heterocyclic systems in medicine. nih.govnih.gov

Applications in Materials Science

Use in the Synthesis of Organic Electronic Materials

Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting capabilities and chemical stability. researchgate.netmdpi.com They are key components in organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. mdpi.com The hexahydrocarbazole moiety can be incorporated into these materials to influence their properties. For example, derivatives of 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole have been used as donor fragments in D-A-π-A type sensitizers for dye-sensitized solar cells. rsc.org

Incorporation into Polymer Structures

Polycarbazoles and their derivatives have been extensively studied for their use in electronic applications. bohrium.com The ability to functionalize the hexahydrocarbazole core allows for its incorporation into polymer chains, either as a pendant group or as part of the main chain. This can lead to the development of new polymers with tailored electronic and physical properties for use in a variety of organic electronic devices. rsc.org

Conclusion

2,3,4,4a,9,9a-Hexahydro-1H-carbazole is a compound of significant interest in organic chemistry. Its unique three-dimensional structure, derived from the partial saturation of the carbazole (B46965) nucleus, makes it a valuable building block for the synthesis of complex molecules. From its historical roots in classical named reactions to its synthesis via modern transition-metal-catalyzed methods, the chemistry of this hexahydrocarbazole continues to evolve. Its applications in medicinal chemistry and materials science, particularly in the development of new therapeutic agents and organic electronic materials, underscore its enduring importance in the scientific landscape.

Future Directions in 2,3,4,4a,9,9a Hexahydro 1h Carbazole Research

Development of Novel and Sustainable Synthetic Pathways

The future of 2,3,4,4a,9,9a-hexahydro-1H-carbazole synthesis lies in the creation of efficient, environmentally benign, and economically viable pathways. Current methodologies often rely on multi-step procedures that may not be sustainable in the long term. The development of greener synthetic alternatives is, therefore, a key research focus.

Promising future directions include the advancement of photoredox catalysis , which utilizes visible light to drive chemical reactions. researchgate.netresearchgate.netelsevierpure.comacs.orgnih.gov This approach offers a milder and more sustainable alternative to traditional methods that often require harsh reagents and high temperatures. nih.gov Researchers are exploring the use of novel photosensitizers, including copper-based complexes, to facilitate the construction of the carbazole (B46965) core under environmentally friendly conditions. researchgate.net Continuous flow technologies, combined with photochemical methods, are also being evaluated to improve reaction efficiency and scalability. nih.gov

Another significant area of development is organocatalysis , which employs small organic molecules as catalysts. nih.govthieme-connect.deyoutube.comyoutube.comyoutube.com This metal-free approach aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. rsc.org The design of chiral organocatalysts is of particular interest for the asymmetric synthesis of specific stereoisomers of this compound, which is crucial for pharmaceutical applications.

The table below outlines some emerging sustainable synthetic strategies applicable to carbazole derivatives.

| Synthetic Strategy | Catalyst Type | Key Advantages |

| Visible-Light Photoredox Catalysis | Iridium or Copper Complexes | Mild reaction conditions, uses light as a renewable energy source, high efficiency. researchgate.netelsevierpure.comacs.org |

| Asymmetric Organocatalysis | Chiral Brønsted acids (e.g., IDPi) | Metal-free, high enantioselectivity, modular. nih.govthieme-connect.de |

| UV-Light Mediated Synthesis | (Flow chemistry) | High yields, applicable to various triarylamines. nih.gov |

Exploration of New Functionalization Strategies

To fully exploit the potential of the this compound core, the development of novel functionalization strategies is paramount. The ability to selectively introduce a variety of substituents at different positions on the carbazole ring system is essential for fine-tuning its chemical and physical properties for specific applications.

A major focus of future research is the continued development and application of C-H functionalization reactions. nih.govnih.govchim.itrsc.org This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. nih.govnih.gov The use of directing groups to control the regioselectivity of C-H functionalization on the carbazole scaffold is an area of active investigation. chim.it

Researchers are also exploring photochemical and acid-catalyzed methods for C-H amination, using molecular oxygen as a green oxidant. nih.govnih.gov This "C-H functionalization via Intermediate PeroxideS (CHIPS)" approach offers a sustainable way to introduce nitrogen-containing functional groups. nih.govnih.gov

Future work will likely focus on expanding the repertoire of C-H functionalization reactions to include a wider range of coupling partners, enabling the introduction of diverse functionalities such as alkyl, aryl, and heteroaryl groups onto the hexahydrocarbazole framework.

Advanced Computational Studies for Predictive Design

Advanced computational chemistry is set to play an increasingly integral role in the rational design of novel this compound derivatives with tailored properties. nih.govmdpi.com Techniques such as Density Functional Theory (DFT) are becoming indispensable tools for predicting the electronic structure, reactivity, and photophysical properties of new compounds before they are synthesized in the lab. mdpi.com

Computational modeling can accelerate the discovery process by:

Predicting Reaction Outcomes: Simulating reaction mechanisms to predict the feasibility and selectivity of new synthetic pathways.

Designing Novel Catalysts: Modeling the interaction between catalysts and substrates to design more efficient and selective catalysts for the synthesis and functionalization of hexahydrocarbazoles. nih.gov

Screening for Desired Properties: Virtually screening libraries of potential derivatives for specific applications, such as their suitability as materials for organic light-emitting diodes (OLEDs) or as pharmacologically active agents. mdpi.commdpi.com

The synergy between computational prediction and experimental validation will be crucial for the efficient development of next-generation materials and therapeutic agents based on the this compound scaffold.

Expansion of Applications in Emerging Materials Science

The unique structural and electronic properties of this compound and its derivatives make them highly attractive candidates for a range of applications in emerging materials science.

One of the most promising areas is in the field of organic electronics , particularly in the development of Organic Light-Emitting Diodes (OLEDs) . Carbazole-based materials are well-known for their excellent charge-transporting properties and high triplet energies, making them suitable for use as host materials, emitters, and hole-transporting layers in OLED devices. mdpi.comacs.orgopenreadings.eunih.govnih.govmagtech.com.cn The saturated, non-planar structure of the hexahydrocarbazole core could lead to materials with improved solubility and morphological stability in thin films, addressing key challenges in the fabrication of solution-processed OLEDs. nih.gov Recent research has demonstrated that carbazole derivatives can be used to create highly efficient blue and green emitting OLEDs. mdpi.comopenreadings.eunih.gov

Another exciting application is in the development of perovskite solar cells . Carbazole-based molecules are being investigated as hole-transporting materials in these next-generation photovoltaic devices, contributing to their high efficiency and stability. theses.fr The ability to tune the electronic properties of hexahydrocarbazole derivatives through functionalization makes them promising candidates for optimizing the performance of perovskite solar cells.

Furthermore, the rigid, three-dimensional structure of this compound makes it an interesting building block for the synthesis of microporous organic polymers (MOPs) . researchgate.net These materials have potential applications in gas storage and separation due to their high surface area and tunable pore sizes. researchgate.net

The table below summarizes the performance of some carbazole derivatives in OLED applications.

| Compound Type | Application in OLED | Performance Metric | Reference |

| Imidazole-Carbazole Derivatives | Fluorescent Emitter | Max. External Quantum Efficiency (EQE) of 1.1% (deep-blue emission) | mdpi.com |

| (Tetrafluorovinylphenyl)carbazole | Exciplex Emitter | EQE of 5.3% | acs.org |

| Pyridinyl-Carbazole Derivatives | Host Material | Peak efficiency of 16.9% (for green phosphorescent OLED) | openreadings.eu |

| Thienopyrroledione-Carbazole Derivatives | Emitter | Max. EQE up to 9.5% (greenish-blue emission) | nih.gov |

| Donor-Acceptor-Donor Type Structure | OLED Material Component | Synthesized from this compound | mdpi.com |

Q & A

Q. What are the standard synthetic routes for 2,3,4,4a,9,9a-hexahydro-1H-carbazole, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via Fischer indole synthesis by reacting substituted phenylhydrazines with cyclohexanone derivatives under acidic conditions. Reaction parameters like temperature (0–25°C) and acid catalysts (e.g., HCl) are critical for controlling regioselectivity and minimizing side products. For example, sodium borohydride-mediated regioselective reduction of enamine double bonds in tetrahydrocarbazole precursors yields diastereomeric mixtures (cis/trans ratios >97:3) . Decarboxylation of derivatives (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) at 180–200°C with Cu or quinoline catalysts removes CO₂, generating unsubstituted scaffolds .

Q. How does the partially saturated carbazole core influence electronic properties compared to fully aromatic analogs?

The hexahydrocarbazole framework exhibits reduced aromaticity, altering electron density distribution. Computational studies (e.g., DFT) show that saturation decreases conjugation, lowering HOMO-LUMO gaps and enhancing electron-donating capacity in donor-acceptor systems. This property is exploited in dye-sensitized solar cells (DSSCs), where hexahydrocarbazole-based donors improve charge transfer efficiency .

Q. What spectroscopic techniques are essential for characterizing hexahydrocarbazole derivatives?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry and stereochemistry (e.g., cis/trans diastereomers via coupling constants) .

- HR-MS : For precise molecular weight validation (e.g., m/z 310.131446 [M+Na]⁺ for bromo-substituted analogs) .

- X-ray crystallography : To resolve non-planar conformations in the carbazole core (e.g., cyclohexene ring adopts an envelope conformation) .

Advanced Research Questions

Q. How can hexahydrocarbazole derivatives be optimized as donor units in DSSCs to enhance photovoltaic efficiency?

Structural modifications focus on:

- Donor-π-Acceptor (D-π-A) design : Introducing electron-rich groups (e.g., p-tolyl) to the hexahydrocarbazole donor improves light absorption and reduces charge recombination. For example, 9-(p-tolyl)-hexahydrocarbazole-based sensitizers achieve higher incident photon-to-current efficiency (IPCE) than indoline donors .

- Co-sensitization : Combining with complementary dyes broadens absorption spectra .

- Computational screening : DFT studies predict absorption maxima (λmax) and redox potentials to guide synthetic efforts .

Q. What strategies address diastereomer separation challenges in hexahydrocarbazole synthesis?

Diastereomeric mixtures (e.g., cis/trans isomers from NaBH₄ reductions) are often used without separation due to similar reactivity. Advanced approaches include:

- Chiral chromatography : Resolves enantiomers for biological studies.

- Crystallization-driven purification : Exploits solubility differences in ethanol/water systems .

- Dynamic kinetic resolution : Uses asymmetric catalysis to favor single isomers .

Q. How do structural variations in hexahydrocarbazole derivatives impact antifungal activity?

Structure-activity relationship (SAR) studies reveal:

- Carboxamide substitution : 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide derivatives exhibit moderate antifungal activity (e.g., against Candida spp.) due to hydrogen bonding with fungal enzymes .

- Halogenation : Bromo-substituted analogs show enhanced potency but lower solubility .

- Decarboxylation : Removing the carboxylic acid group reduces polarity, improving membrane permeability but decreasing target affinity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported photovoltaic efficiencies of hexahydrocarbazole-based DSSCs?

Variations arise from:

- Electrolyte composition : Iodide-based electrolytes vs. cobalt complexes alter recombination rates .

- TiO₂ morphology : Hierarchically structured photoanodes (e.g., Ti–P double oxides) enhance dye loading compared to mesoporous TiO₂ .

- Measurement conditions : Differences in light intensity (AM 1.5G vs. simulated sunlight) affect reported efficiencies .

Q. Why do computational predictions of HOMO-LUMO gaps sometimes deviate from experimental UV-Vis data?

Discrepancies stem from:

- Solvent effects : DFT calculations often assume vacuum conditions, neglecting solvatochromic shifts .

- Aggregation states : Experimental λmax values may reflect dye aggregation, unaccounted for in single-molecule models .

Methodological Recommendations

Q. For biological studies:

Q. For material science applications:

- Employ electrochemical impedance spectroscopy (EIS) to quantify charge transfer resistance in DSSCs .

- Optimize synthetic protocols using DoE (Design of Experiments) to balance yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.